molecular formula C19H25N3O2 B2390532 (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1786253-83-5

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2390532
CAS No.: 1786253-83-5
M. Wt: 327.428
InChI Key: HBRXVVVAGPHGDR-UHFFFAOYSA-N
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Description

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic molecule that features a pyrazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the coupling of these two moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: is unique due to its combination of a pyrazole ring and an azepane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXVVVAGPHGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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